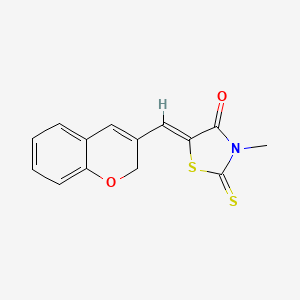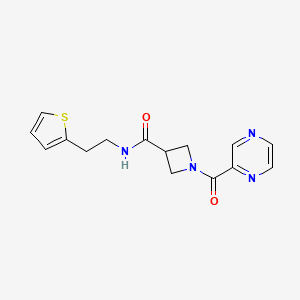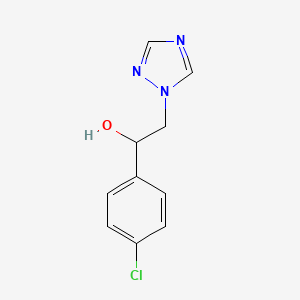
(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2H-chromenes , which are important oxygen heterocycles. They are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .
Synthesis Analysis
The synthesis of 2H-chromenes has been a subject of recent research . Two major synthetic strategies have been developed: benzopyran ring formation involving cyclization reactions, and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
While specific structural data for the compound is not available, it likely shares structural characteristics with other 2H-chromenes .Chemical Reactions Analysis
The chemical reactions of 2H-chromenes can involve cyclization reactions and late-stage functionalization .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Potential Applications
The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including (Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, has shown promising applications as potential GSK-3 inhibitors. This class of compounds was synthesized through the condensation of 2-thioxothiazolidin-4-ones with various aldehydes, demonstrating the versatility of this chemical structure in drug development (Kamila & Biehl, 2012).
Crystal Structure and Computational Studies
The crystal structure and Hirshfeld surface analysis of a thiazolidin-4-one derivative, specifically (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, have been characterized, providing insights into the molecular packing and potential for interaction with biological targets. Computational studies further support the structural findings and offer a basis for the design of new compounds with enhanced biological activities (Khelloul et al., 2016).
Anticancer Potential
Research into 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin moieties, including this compound, has highlighted their potential as anticancer agents. These compounds have demonstrated inhibitory effects on cancer cell viability, suggesting their utility in cancer therapy (Azizmohammadi et al., 2013).
Novel Solid Fluorescent Chemosensors
Thiazolone-based zinc complexes have been developed as solid fluorescent chemosensors with the ability to detect acid/base and toluene through naked-eye detection. This application signifies the potential of this compound derivatives in environmental monitoring and the development of luminescent materials (Lin et al., 2016).
Supramolecular Structures and Interactions
The study of supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, including this compound, has revealed intricate hydrogen-bonded dimers, chains, and sheets, providing a foundation for understanding their interaction mechanisms and potential applications in material science and drug design (Delgado et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-15-13(16)12(19-14(15)18)7-9-6-10-4-2-3-5-11(10)17-8-9/h2-7H,8H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXKJSMZVPDEP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)
![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)


![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2915274.png)
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2915275.png)